N-(2-methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine
Description
N-(2-Methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a tricyclic core structure. Key structural features include:
- 5,6-Dimethyl substituents: These methyl groups enhance lipophilicity and may influence steric interactions in biological targets.
- 4-Amine substitution: The 2-methoxyethyl group at position 4 likely improves solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents.
Properties
Molecular Formula |
C18H21N3OS2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N3OS2/c1-12-13(2)24-18-16(12)17(19-9-10-22-3)20-15(21-18)11-23-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,19,20,21) |
InChI Key |
CFLWLEVJPYRFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NCCOC)CSC3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C14H18N4OS
- Molecular Weight : 290.39 g/mol
- IUPAC Name : N-(2-methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine
Structural Features
The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The presence of a phenylsulfanylmethyl group and a methoxyethyl substituent enhances its pharmacological properties.
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities through various mechanisms:
- Anticancer Activity : Thienopyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, they may target the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumor growth and survival.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains by interfering with bacterial cell wall synthesis or protein synthesis pathways.
Therapeutic Applications
The compound has potential applications in:
- Cancer Therapy : Due to its ability to inhibit tumor growth, it may be explored as a candidate for treating various cancers.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.
In Vitro Studies
- Cell Line Testing : Studies using cancer cell lines have shown that the compound induces apoptosis in a dose-dependent manner. For example, treatment with varying concentrations led to significant reductions in cell viability in breast and lung cancer cell lines.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound triggers intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
In Vivo Studies
- Animal Models : In murine models of cancer, administration of the compound resulted in reduced tumor sizes compared to control groups. The study highlighted a significant decrease in tumor weight (p < 0.05) after treatment over four weeks.
- Toxicity Assessment : Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in liver and kidney function tests.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison of Key Derivatives
The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely increases aqueous solubility compared to pentyl (CAS 108831-74-9 ) or aryl amines (25 ).
- Melting Points : Sulfonyl derivatives (e.g., 25 , mp >250°C) exhibit higher melting points than thioether analogs due to stronger intermolecular forces .
Structure-Activity Relationships (SAR)
- Position 2 : Thioether (target) vs. sulfonyl (25 ) groups modulate electron density and steric bulk, affecting target binding .
- Position 4: 2-Methoxyethylamine may enhance solubility and hydrogen-bonding vs. dimethylamino (10) or pentyl groups .
- 5,6-Dimethyl Substitution : Consistently improves metabolic stability across analogs (e.g., CAS 108831-74-9 , 22 ) .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The 5,6-dimethylthieno[2,3-d]pyrimidine scaffold is typically synthesized from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1). Cyclization with urea or thiourea under thermal conditions (180–200°C) forms the pyrimidin-4(3H)-one intermediate (2), as demonstrated in protocols from the Beilstein Journal. Alternative methods employ formamidine acetate in refluxing ethanol to directly yield the pyrimidine ring.
Reaction Conditions :
Chlorination for Reactive Intermediates
Chlorination of the 4-oxo group using phosphorus oxychloride (POCl₃) or Vilsmeier reagent (POCl₃/DMF) generates 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (3), a critical intermediate for subsequent substitutions.
-
Reagent : POCl₃ (5 equiv), DMF (catalytic)
-
Temperature : 110°C, 4 hours
-
Yield : 98%
Functionalization at Position 4: N-(2-Methoxyethyl)Amine Installation
Nucleophilic Aromatic Substitution
The 4-chloro group undergoes displacement with 2-methoxyethylamine under refluxing ethanol or 1-butanol. Catalytic bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) enhance reactivity.
-
Reactants : 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.02 mmol), 2-methoxyethylamine (1.2 equiv)
-
Solvent : Ethanol (50 mL)
-
Conditions : Reflux, 12 hours
-
Yield : 85–90%
Key Observation : Microwave irradiation (100–120°C, 30 min) reduces reaction time to 1 hour with comparable yields.
Purification and Characterization
Recrystallization and Chromatography
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.26 (s, 1H, H-7), 3.55 (t, 2H, OCH₂CH₂N), 3.30 (s, 3H, OCH₃), 2.50 (s, 6H, 5,6-CH₃), 4.35 (s, 2H, SCH₂Ph).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Oxidation of Thiol Intermediates
Q & A
Basic: What are the standard synthetic routes and purification methods for N-(2-methoxyethyl)-substituted thieno[2,3-d]pyrimidin-4-amine derivatives?
Answer:
The synthesis typically involves nucleophilic substitution or amination reactions. For example, a 4-chloro-thieno[2,3-d]pyrimidine intermediate is reacted with a substituted amine (e.g., 2-methoxyethylamine) under reflux in polar aprotic solvents like DMF or 1,4-dioxane. Catalytic bases (e.g., NaHCO₃) are often used to deprotonate the amine and drive the reaction . Purification is achieved via flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from solvents like ethanol. Characterization includes NMR (¹H/¹³C), MS, and melting point analysis .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., methoxyethyl and phenylsulfanylmethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and aromatic rings) .
- HPLC/UPLC : Assesses purity (>95% is typical for research-grade compounds) .
Advanced: How can molecular docking studies guide the optimization of this compound for kinase inhibition (e.g., EGFR/HER2)?
Answer:
Docking using software like MOE or Maestro identifies binding poses in kinase active sites. Key steps:
Target Selection : Align with known inhibitors (e.g., EGFR/HER2 inhibitors in ).
Force Field Minimization : Optimize ligand conformations (AMBER99 or OPLS-AA force fields) .
Binding Affinity Analysis : Focus on hydrogen bonds (e.g., between the pyrimidine N and kinase hinge region) and hydrophobic interactions (methyl groups with pocket residues).
SAR Validation : Compare docking scores of analogs (e.g., substituent effects on IC₅₀) .
For example, bulky substituents (e.g., phenylsulfanylmethyl) may enhance selectivity by occupying allosteric pockets .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution reactions?
Answer:
The thieno[2,3-d]pyrimidine core is electron-deficient due to the pyrimidine ring, directing electrophiles to electron-rich regions. Substituents like methoxyethyl (-OCH₂CH₂OCH₃) donate electron density via resonance, activating positions C-5/C-6 for further functionalization. Conversely, phenylsulfanylmethyl groups (-SCH₂Ph) exert steric hindrance and moderate electron-withdrawing effects, which can slow reactions at adjacent sites. Experimental validation via Hammett plots (σ values) or DFT calculations (Fukui indices) is recommended .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Answer:
Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:
Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
Metabolic Stability Testing : Assess liver microsome degradation to rule out pharmacokinetic confounding .
Crystallographic Overlays : Compare bound conformations of active vs. inactive analogs (e.g., highlights hydrogen bonding discrepancies) .
Free-Wilson Analysis : Quantify substituent contributions to activity .
Advanced: What strategies enhance the blood-brain barrier (BBB) penetration of thieno[2,3-d]pyrimidine derivatives?
Answer:
Key modifications:
- Lipophilicity Optimization : Target logP 2–3 via substituent tuning (e.g., replace polar groups with halogens) .
- Molecular Weight Reduction : Aim for <450 Da (e.g., trimethyl groups in reduce MW) .
- P-Glycoprotein Evasion : Avoid hydrogen bond donors (e.g., replace -NH₂ with -NMe₂) .
- In Situ Perfusion Models : Validate BBB permeability using rodent models .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
Store lyophilized solids at -20°C under inert gas (N₂/Ar) to prevent oxidation. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles. Monitor stability via HPLC every 6 months .
Advanced: How can researchers design analogs to mitigate off-target effects in kinase inhibition?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
